(5R)-3-Methyl-5-phenylfuran-2(5H)-one
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Overview
Description
(5R)-3-Methyl-5-phenylfuran-2(5H)-one is a chemical compound belonging to the class of furanones It is characterized by a furan ring with a methyl group at the third position and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Methyl-5-phenylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-buten-1-ol with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-Methyl-5-phenylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuran structure.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated furanones.
Scientific Research Applications
(5R)-3-Methyl-5-phenylfuran-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (5R)-3-Methyl-5-phenylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (5R)-3-Tetradecyl-5-methyl-2(5H)-furanone
- (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one
Uniqueness
(5R)-3-Methyl-5-phenylfuran-2(5H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
504432-48-8 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2R)-4-methyl-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c1-8-7-10(13-11(8)12)9-5-3-2-4-6-9/h2-7,10H,1H3/t10-/m1/s1 |
InChI Key |
CLEHNEQZYAGENE-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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